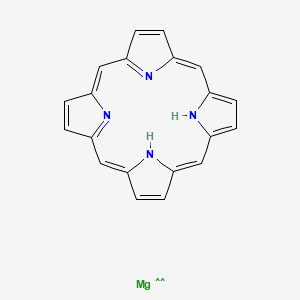

Mg(II) Porphine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Mg(II) Porphyrins has been widely explored, with methods aiming to enhance their structural specificity and functional capabilities. Ghosh et al. (2010) synthesized meso-tetrasubstituted Mg(II) porphyrins, revealing the influence of meso-substituents on the electronic properties of these complexes through a combined experimental and theoretical study (Ghosh et al., 2010).

Molecular Structure Analysis

The molecular structure of Mg(II) Porphyrins has been elucidated through various spectroscopic and X-ray crystallography techniques. Studies have demonstrated how different substituents and ligands influence the conformation and electronic structure of Mg(II) Porphyrins, affecting their chemical and physical properties (Ghosh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving Mg(II) Porphyrins include coordination with various ligands, oxidation-reduction processes, and applications in catalysis. The study by Ema et al. (2014) on bifunctional Mg(II) porphyrin catalysts for synthesizing cyclic carbonates from epoxides and CO2 highlights the catalytic efficiency and mechanistic insights into the role of Mg(II) Porphyrins in synthetic chemistry (Ema et al., 2014).

Physical Properties Analysis

The physical properties of Mg(II) Porphyrins, such as absorption and emission spectra, reflect their potential applications in materials science and photophysics. The work by Schneider et al. (2015) provides insight into the adsorption of tetraphenyl-porphyrin on MgO nanocubes and the subsequent metalation reaction, offering a novel perspective on the interaction between Mg(II) Porphyrins and nanostructured surfaces (Schneider et al., 2015).

Chemical Properties Analysis

The chemical properties of Mg(II) Porphyrins, including reactivity, coordination chemistry, and electron transfer capabilities, are central to their application in catalysis, energy conversion, and as models for biological systems. Studies like those by Ema et al. (2014) underscore the versatility and potential of Mg(II) Porphyrins in chemical transformations (Ema et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization : Mg(II) Porphine can be directly synthesized using 1-formyldipyrromethane, offering advantages such as simplicity, high concentration, and chromatography-free purification. It exhibits good solubility in common organic solvents, making it a valuable core scaffold for derivatization (Dogutan, Ptaszek, & Lindsey, 2007).

Electroactive Polymeric Materials : Electrochemical oxidation of Mg(II) Porphine leads to the formation of electroactive polymers. These polymers demonstrate reversible transitions between electron-conducting and insulating states depending on the electrode potential, with potential applications in electronic devices (Vorotyntsev, Konev, Devillers, Bezverkhyy, & Heintz, 2011).

Electropolymerization and Redox Reactivity : The redox reactivity of Mg(II) Porphine has been explored, revealing that its electropolymerization involves multiple intermolecular associations. This research provides insight into the origins of electropolymerization, which is crucial for developing new polymeric materials (Devillers, Lucas, Dimé, Rousselin, & Mugnier, 2010).

Spectroelectrochemistry and Molecular Structure Characterization : In situ UV-visible spectroelectrochemistry has been used to characterize the macromolecular structure of electroactive polymers derived from Mg(II) Porphine. This approach provides insights into the number of covalent bonds linking monomer units within polymers (Konev et al., 2015).

Electrochemical Quartz Crystal Microbalance Studies : The electropolymerization process of Mg(II) Porphine has been examined using the electrochemical quartz crystal microbalance method. This study helps in understanding material and charge balances, crucial for the development of electroactive materials (Istakova et al., 2020).

Functionalization and Crystallographic Studies : Mg(II) Porphine has been functionally modified through regioselective processes, and its crystallographic structure has been characterized. These modifications have potential applications in materials science (Devillers, Dimé, Cattey, & Lucas, 2011).

Applications in CO2 Adsorption : A study on a Mg(II)-based coordination material demonstrated its high capacity for CO2 adsorption, indicating potential applications in environmental and energy sectors (Bohnsack et al., 2011).

Photodynamic Therapy for Rheumatoid Arthritis : Mg(II) Porphine has been evaluated as a carrier for photosensitizers in the treatment of rheumatoid arthritis through photodynamic therapy, showing potential in medical applications (Gallardo-Villagrán et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The electropolymerization process of Mg(II) Porphine at a low oxidation potential from its acetonitrile solutions of various concentrations has been studied via the in situ electrochemical quartz crystal microbalance method (EQCM) . This research could pave the way for future studies on the applications of Mg(II) Porphine in various fields.

Eigenschaften

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21-22H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAFGIQLHHTYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14MgN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726351 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mg(II) Porphine | |

CAS RN |

13007-95-9 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)